molecular formula C6H13NO B1345923 (S)-3-(Methoxymethyl)pyrrolidine CAS No. 535924-74-4

(S)-3-(Methoxymethyl)pyrrolidine

Cat. No.: B1345923
CAS No.: 535924-74-4
M. Wt: 115.17 g/mol
InChI Key: GTINRJGGSAKCEO-LURJTMIESA-N
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Description

(S)-3-(Methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative with a methoxymethyl group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Methoxymethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Methoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.

    Reduction: Formation of N-methylpyrrolidine or other reduced derivatives.

    Substitution: Formation of azido-methylpyrrolidine or thiomethylpyrrolidine.

Scientific Research Applications

(S)-3-(Methoxymethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of materials with specific properties, such as ionic liquid crystals and polymers.

Mechanism of Action

The mechanism by which (S)-3-(Methoxymethyl)pyrrolidine exerts its effects depends on its specific application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding.

    Chiral Catalysis: It can induce chirality in the synthesis of other compounds by forming transient chiral intermediates.

    Material Science: It can influence the properties of materials by incorporating its chiral structure into the polymer matrix.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine: A similar compound with two methoxymethyl groups, offering different reactivity and applications.

    (S)-1-Amino-2-(methoxymethyl)pyrrolidine: Another derivative with an amino group, used in different synthetic and biological applications.

Uniqueness

(S)-3-(Methoxymethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other pyrrolidine derivatives. Its chiral nature makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(3S)-3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTINRJGGSAKCEO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300165
Record name (3S)-3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535924-74-4
Record name (3S)-3-(Methoxymethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535924-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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